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Compound of Interest

Compound Name: 3,5-Diaminophenol

Cat. No.: B3054961

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Diaminophenol, a key intermediate in the synthesis of various pharmaceuticals and other
specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
obtaining these spectra.

Spectroscopic Data

The spectroscopic data presented below has been compiled from predictive models and
analysis of structurally similar compounds, providing a reliable reference for the
characterization of 3,5-Diaminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The predicted *H and **C NMR data for 3,5-Diaminophenol in a common solvent like DMSO-
de are summarized below.

1H NMR Data (Predicted)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~8.5-9.5 Singlet (broad) 1H Phenolic -OH
~5.8-6.0 Triplet 1H Aromatic C4-H
~5.2-54 Doublet 2H Aromatic C2-H, C6-H
~45-5.0 Singlet (broad) 4H Amino -NH2

13C NMR Data (Predicted)

Chemical Shift (ppm) Assignment
~158 - 160 C1-OH
~148 - 150 C3-NHz2, C5-NH:z
~95 - 97 C2,C6
~02 -94 C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

significant IR absorption bands for 3,5-Diaminophenol are listed below.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b3054961?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

3450 - 3200 Strong, Broad O-H and N-H stretching
3200 - 3000 Medium Aromatic C-H stretching

N-H bending and Aromatic
1630 - 1570 Strong i

C=C stretching
1500 - 1400 Medium Aromatic C=C stretching
1350 - 1250 Strong C-N stretching
1250 - 1150 Strong C-O stretching

) Aromatic C-H out-of-plane

900 - 680 Medium-Strong

bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted data for 3,5-Diaminophenol under electron ionization (El) is

presented. The molecular weight of 3,5-Diaminophenol is 124.14 g/mol .[1]

Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

124 100 [M]* (Molecular lon)
107 Moderate [M - NHs]*

95 Moderate [M - HCN]*

80 Moderate [M-CO - NH2]*

69 High [CaHsN]*

53 Moderate [CaHs]+

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data for 3,5-
Diaminophenol.

NMR Spectroscopy Protocol

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 3,5-Diaminophenol.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

o Temperature: 298 K.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.
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o Temperature: 298 K.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase and baseline correct the resulting spectrum.

[¢]

Reference the spectrum to the residual solvent peak of DMSO-ds (& = 2.50 ppm for *H and
0 = 39.52 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.

[¢]

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

o Place a small amount of solid 3,5-Diaminophenol powder directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Background: A background spectrum of the empty ATR crystal should be collected before
running the sample.
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Identify and label the significant absorption bands.

Mass Spectrometry Protocol

e Sample Preparation and Introduction:

o Dissolve a small amount of 3,5-Diaminophenol in a suitable volatile solvent (e.g.,
methanol or acetonitrile).

o Introduce the sample into the mass spectrometer via a direct insertion probe or by
injection into a gas chromatograph (GC-MS).

e Instrument Parameters (Electron lonization - El):

[¢]

lonization Method: Electron lonization (EI).

[e]

Electron Energy: 70 eV.

o

lon Source Temperature: 200-250 °C.

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 40-400.

» Data Processing:

o The mass spectrum will be generated, showing the relative abundance of different
fragment ions as a function of their mass-to-charge ratio (m/z).

o Identify the molecular ion peak and major fragment ions.

o Propose fragmentation pathways to explain the observed ions.
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Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,5-Diaminophenol.

Sample Preparation

3,5-Diaminophenol Sample

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Process NMR Data Process IR Data Process MS Data

N T

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Diaminophenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3054961#spectroscopic-data-of-3-5-diaminophenol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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